An In-Depth Technical Guide to 1-Iodooctane-D17: Chemical Properties, Structure, and Applications in Research
An In-Depth Technical Guide to 1-Iodooctane-D17: Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Iodooctane-D17 (perdeuterated 1-iodooctane). This stable isotope-labeled compound serves as a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it is used as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Chemical Properties and Structure
1-Iodooctane-D17 is the deuterated analog of 1-iodooctane, with all 17 hydrogen atoms replaced by deuterium. This isotopic substitution results in a significant increase in molecular weight, which is crucial for its use as an internal standard in mass spectrometry-based assays.
Chemical Structure:
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Linear Formula: C₈D₁₇I
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SMILES: CCCCCCCCI (for the non-deuterated backbone)
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InChI: 1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 (for the non-deuterated backbone)[4]
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InChIKey: UWLHSHAHTBJTBA-UHFFFAOYSA-N (for the non-deuterated backbone)
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 257.1442 g/mol | |
| CAS Number | 340256-37-3 | |
| Appearance | Colorless Liquid | |
| Purity | 98 atom % D | |
| Boiling Point | 225-226 °C (lit.) | |
| Melting Point | -46 °C (lit.) | |
| Density | 1.33 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4878 (lit.) |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 1-Iodooctane-D17. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data of 1-iodooctane and the known effects of deuteration.
Mass Spectrometry
In a mass spectrum of 1-Iodooctane-D17, the molecular ion peak ([M]⁺) would be expected at an m/z of 257, corresponding to [C₈D₁₇I]⁺. The fragmentation pattern would be similar to that of 1-iodooctane but with fragments showing masses increased by the number of deuterium atoms. The base peak for 1-iodooctane is often the butyl cation ([C₄H₉]⁺) at m/z 57. For the deuterated version, a corresponding perdeuterated butyl cation ([C₄D₉]⁺) would be expected at m/z 66. A prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) would also be expected.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Iodooctane-D17 would show characteristic C-D stretching vibrations at approximately 2100-2250 cm⁻¹, which are shifted from the C-H stretching vibrations (2850-3000 cm⁻¹) of the non-deuterated compound. The C-I stretching frequency is typically found in the fingerprint region, below 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: An ideal ¹H NMR spectrum of 1-Iodooctane-D17 with 98 atom % D purity would show very small residual proton signals.
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²H (Deuterium) NMR: A ²H NMR spectrum would show signals corresponding to the different deuterated positions in the molecule.
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¹³C NMR: The ¹³C NMR spectrum would be similar to that of 1-iodooctane, but the signals for the deuterated carbons would appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1). The chemical shifts would be very similar to the non-deuterated analog.
Experimental Protocols
Representative Synthesis of 1-Iodooctane-D17
Objective: To synthesize 1-Iodooctane-D17 from Octan-1-ol-D18.
Materials:
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Octan-1-ol-D18
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Iodine
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Triphenylphosphine
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Dichloromethane (anhydrous)
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Hexane (anhydrous)
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Sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous dichloromethane.
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Cool the solution in an ice bath and add iodine portion-wise with stirring.
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To the resulting slurry, add a solution of Octan-1-ol-D18 in anhydrous dichloromethane dropwise.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
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Upon completion, quench the reaction by adding sodium thiosulfate solution to remove excess iodine.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield pure 1-Iodooctane-D17.
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Confirm the identity and purity of the product using NMR and mass spectrometry.
Use as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS
1-Iodooctane-D17 is primarily used as an internal standard for the quantification of an analogous non-deuterated analyte in biological matrices.
Objective: To quantify a target analyte in plasma samples using 1-Iodooctane-D17 as an internal standard.
Methodology:
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of the analyte and 1-Iodooctane-D17 (internal standard) at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
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Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
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Prepare a working solution of the internal standard at a fixed concentration.
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Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of plasma sample, add the internal standard working solution.
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Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
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Vortex the mixture to ensure thorough mixing and precipitation of proteins.
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Centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a suitable C18 reversed-phase column.
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Employ a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a suitable modifier (e.g., 0.1% formic acid).
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Inject the prepared sample onto the LC system.
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Mass Spectrometry (MS):
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Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.
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Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
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Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
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Data Analysis:
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Role in Drug Development and Research
Deuterated compounds like 1-Iodooctane-D17 play a crucial role in modern drug discovery and development. The primary application is not as a therapeutic agent itself but as a tool to study the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics of new drug candidates.
The "deuterium switch" is a strategy where hydrogen atoms in a drug molecule at sites of metabolism are replaced with deuterium. This can slow down the rate of metabolic breakdown, leading to improved pharmacokinetic profiles. While 1-Iodooctane-D17 is a simple molecule not intended for this purpose, it is instrumental in the analytical methods used to assess the effects of such a "deuterium switch" in more complex drug molecules.
The metabolic fate of long-chain alkyl halides is of interest in toxicology and environmental science. Studies on similar compounds can provide insights into their potential for bioaccumulation and biotransformation.
Visualizations
Logical Relationship in Drug Development
Caption: Role of 1-Iodooctane-D17 in Drug Development Workflow.
Experimental Workflow for Pharmacokinetic Analysis
